molecular formula C8H5ClF2O3 B1661822 Benzoic acid, 2-chloro-6-(difluoromethoxy)- CAS No. 960249-92-7

Benzoic acid, 2-chloro-6-(difluoromethoxy)-

Cat. No. B1661822
M. Wt: 222.57
InChI Key: ZHCLWDOBHWDUPT-UHFFFAOYSA-N
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Description

“Benzoic acid, 2-chloro-6-(difluoromethoxy)-” is a chemical compound with the CAS Number: 960249-92-7 . It has a molecular weight of 222.58 . The compound is typically stored at 4 degrees Celsius and comes in a powder form .


Molecular Structure Analysis

The molecular formula of “Benzoic acid, 2-chloro-6-(difluoromethoxy)-” is C8H5ClF2O3 . The InChI Code is 1S/C8H5ClF2O3/c9-4-2-1-3-5 (14-8 (10)11)6 (4)7 (12)13/h1-3,8H, (H,12,13) .

It has a molecular weight of 222.58 . Unfortunately, the search results do not provide more specific physical and chemical properties for this compound.

Scientific Research Applications

1. Fluorescence Probes in Reactive Oxygen Species Detection

The development of novel fluorescence probes, such as HPF and APF, has been significant in detecting highly reactive oxygen species (hROS). These probes are synthesized from benzoic acid derivatives and can selectively detect hROS and differentiate them from other reactive oxygen species. They have been applied in living cells, showing resistance to light-induced autoxidation and visualizing hypochlorite generated in stimulated neutrophils, demonstrating their utility in biological and chemical applications (Setsukinai et al., 2003).

2. Catalysts in Cyclopolymerization

Benzoic acid derivatives have been utilized in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts are effective in cyclopolymerization of various compounds, demonstrating their potential in creating complex polymer structures (Mayershofer et al., 2006).

3. Water Purification

Benzoic acid and its derivatives have been studied in the purification of water using near UV-illuminated suspensions of titanium dioxide. This process involves the oxidation of various solutes to carbon dioxide, showcasing the role of benzoic acid derivatives in environmental applications (Matthews, 1990).

4. Thermodynamic Studies in Pharmaceutical Research

In pharmaceutical research, benzoic acid is a model compound for drug substances. Studies involving benzoic acid and chlorobenzoic acids provide essential information on thermodynamic phase behavior, stability, and solubility in both aqueous and organic solutions. This research assists in process design and drug formulation (Reschke et al., 2016).

5. Directed Lithiation in Organic Synthesis

Benzoic acid derivatives have been used in directed lithiation, a crucial process in organic synthesis. This approach allows for the efficient introduction of various functionalities into benzoic acids, thereby expanding the possibilities for creating complex organic molecules (Bennetau et al., 1995).

6. Catalyst Precursors in Polymer Synthesis

Zinc complexes derived from benzoic acids containing electron-withdrawing substituents have been synthesized and used as catalyst precursors for the coupling of carbon dioxide and epoxides. This application highlights the role of benzoic acid derivatives in producing polycarbonates and other polymer materials (Darensbourg et al., 2002).

7. Spherical Crystallization Techniques

Benzoic acid has been the subject of research focusing on spherical crystallization, a method enhancing the properties of pharmaceuticals. This research has implications for improving drug formulation and delivery (Katta & Rasmuson, 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P273, P280, P302 + P352, P305 + P351 + P338 + P310, P314, P332 + P313, P362, and P501 .

properties

IUPAC Name

2-chloro-6-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O3/c9-4-2-1-3-5(14-8(10)11)6(4)7(12)13/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCLWDOBHWDUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276698
Record name 2-Chloro-6-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(difluoromethoxy)benzoic acid

CAS RN

960249-92-7
Record name 2-Chloro-6-(difluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960249-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium permanganate (1.64 g) was added portionwise over a period of 4 hours to a stirred mixture of 1-chloro-3-[(difluoromethyl)oxy]-2-methylbenzene (0.999 g) in t-butanol/water (20 ml, 1:1) heated at 100° C. The reaction mixture was heated for a further 4 hours—total heating time was 8 hours. The reaction mixture was allowed to cool to room temperature and then allowed to stand overnight. Aqueous sodium metabisulphite solution (5%) was added dropwise until the purple colour disappeared and the resultant mixture was filtered. The filtrate was adjusted to pH 10 using aqueous sodium carbonate solution and extracted with ether (100 ml). The aqueous portion was acidified using aqueous hydrochloric acid (2M) to pH 1 and then extracted with ether (100 ml). The ether layer was washed with saturated aqueous sodium chloride solution, dried (MgSO4), filtered and evaporated. The title compound was obtained as a colourless oil (0.538 g).
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0.999 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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